

Physical and chemical properties of 1-Fluoro-3,5-dichloropyridinium triflate

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Compound of Interest

Compound Name:

1-Fluoro-3,5-dichloropyridinium
triflate

Cat. No.:

B012115

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1-Fluoro-3,5-dichloropyridinium triflate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Fluoro-3,5-dichloropyridinium triflate, a member of the N-fluoropyridinium salt family, is a significant reagent in modern organic synthesis. These salts are renowned for their capacity to act as electrophilic fluorinating agents, enabling the introduction of fluorine atoms into a wide array of organic molecules. The strategic incorporation of fluorine can profoundly alter the biological activity, metabolic stability, and pharmacokinetic properties of drug candidates, making electrophilic fluorination a cornerstone of medicinal chemistry and drug development. This guide provides a comprehensive overview of the known physical and chemical properties of **1-Fluoro-3,5-dichloropyridinium triflate**, alongside generalized experimental procedures for its synthesis and application.

Core Properties

1-Fluoro-3,5-dichloropyridinium triflate is a solid material at room temperature. Its stability and reactivity are influenced by the electron-withdrawing chloro substituents on the pyridinium ring, which enhance the electrophilicity of the fluorine atom.



Physical and Chemical Properties

A summary of the key physical and chemical data for **1-Fluoro-3,5-dichloropyridinium triflate** is presented in the table below. It is important to note that while the CAS number 107264-06-2 is consistently associated with this specific isomer, some databases may erroneously link it to other dichloropyridinium triflate isomers.

Property	Value	Source(s)
CAS Number	107264-06-2	[1][2]
Molecular Formula	C ₆ H ₃ Cl ₂ F ₄ NO ₃ S	[1]
Molecular Weight	316.06 g/mol	[1]
Melting Point	107-112 °C	[1]
Appearance	White to off-white solid	
Solubility	Low solubility in polar organic solvents	[3]
Stability	Stable under a dry atmosphere; slowly decomposes in water.	[4]

Spectral Data

Detailed experimental spectral data (¹H NMR, ¹³C NMR, ¹°F NMR, IR, and Mass Spectrometry) for **1-Fluoro-3,5-dichloropyridinium triflate** are not readily available in the public domain. For comparison, the ¹°F NMR chemical shift of the N-F bond in the parent N-fluoropyridinium triflate is reported at 48.8 ppm in CD₃CN, with the triflate anion signal at -77.6 ppm.[4] The specific shifts for the 3,5-dichloro derivative may vary due to the electronic effects of the chlorine atoms.

Synthesis and Reactions General Synthesis of N-Fluoropyridinium Triflates

The synthesis of N-fluoropyridinium salts, including **1-Fluoro-3,5-dichloropyridinium triflate**, is generally achieved through the direct fluorination of the corresponding pyridine derivative.

Foundational & Exploratory





This method, pioneered by Teruo Umemoto and colleagues, involves the reaction of the pyridine with a dilute mixture of fluorine in an inert gas.[4][5]

A general experimental protocol is as follows. Caution: Molecular fluorine is a highly toxic and corrosive gas. This reaction should only be performed by trained personnel in a specialized chemical fume hood with appropriate safety measures in place.[4]

Experimental Protocol: General Synthesis of N-Fluoropyridinium Triflates

Materials:

- Substituted Pyridine (e.g., 3,5-dichloropyridine)
- Sodium Triflate (NaOTf)
- Anhydrous Acetonitrile (CH₃CN)
- 10% Fluorine in Nitrogen (F₂/N₂)
- Dry Diethyl Ether

Procedure:

- A solution of the substituted pyridine and sodium triflate in anhydrous acetonitrile is prepared
 in a reaction vessel suitable for gas-phase reactions at low temperatures.
- The reaction mixture is cooled to a low temperature, typically between -40 °C and -20 °C.[5]
- A stream of 10% F₂/N₂ is bubbled through the stirred solution. The flow rate and duration are carefully controlled to ensure the desired stoichiometry.[4]
- Upon completion of the reaction, the mixture is typically warmed to room temperature.
- The crude product is precipitated by the addition of a less polar solvent, such as dry diethyl ether.[4]
- The solid product is collected by filtration, washed with the precipitating solvent, and dried under vacuum.



• Further purification can be achieved by recrystallization from an appropriate solvent system.

General Workflow for Synthesis General synthesis workflow for N-fluoropyridinium triflates.

Electrophilic Fluorination Reactions

1-Fluoro-3,5-dichloropyridinium triflate serves as a source of "electrophilic fluorine" for the fluorination of a wide range of nucleophilic substrates. The reactivity of N-fluoropyridinium salts can be tuned by the substituents on the pyridine ring; electron-withdrawing groups, such as the chloro groups in the title compound, generally increase the fluorinating power.[4]

These reagents are effective for the fluorination of:

- Enol ethers and silyl enol ethers[4]
- Enamines
- Carbanions (e.g., Grignard reagents, organolithiums)
- Activated aromatic and heteroaromatic compounds[6]

The general mechanism for the electrophilic fluorination of an aromatic compound is depicted below.

Mechanism of electrophilic aromatic fluorination.

Experimental Protocol: General Electrophilic Fluorination of an Activated Aromatic Compound

Materials:

- Aromatic Substrate
- 1-Fluoro-3,5-dichloropyridinium triflate
- Anhydrous Solvent (e.g., Dichloromethane, Acetonitrile)
- Inert Gas (e.g., Argon, Nitrogen)



Procedure:

- The aromatic substrate is dissolved in an anhydrous solvent under an inert atmosphere.
- **1-Fluoro-3,5-dichloropyridinium triflate** is added to the solution. The stoichiometry is typically near 1:1 with the substrate.
- The reaction mixture is stirred at an appropriate temperature (ranging from room temperature to elevated temperatures) for a duration determined by the reactivity of the substrate.[4]
- The progress of the reaction is monitored by a suitable analytical technique (e.g., TLC, GC-MS, LC-MS).
- Upon completion, the reaction is quenched, often with water or a saturated aqueous solution of sodium bicarbonate.
- The product is extracted into an organic solvent.
- The combined organic layers are washed, dried over an anhydrous drying agent (e.g., MgSO₄, Na₂SO₄), and the solvent is removed under reduced pressure.
- The crude product is purified by column chromatography, recrystallization, or distillation.

Safety and Handling

1-Fluoro-3,5-dichloropyridinium triflate is a corrosive substance that can cause severe skin burns and eye damage.[2] It is also moisture and light-sensitive.[2]

Handling:

- Use in a well-ventilated area, preferably in a chemical fume hood.[2]
- Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
- Avoid inhalation of dust.



- Avoid contact with skin and eyes.[2]
- Wash hands thoroughly after handling.

Storage:

- Store in a tightly sealed container in a cool, dry place.
- Keep refrigerated at 0-6 °C for long-term storage.[1]
- Protect from moisture and light.[2]

Applications in Drug Development

The introduction of fluorine into bioactive molecules is a widely used strategy in drug discovery to enhance properties such as:

- Metabolic stability by blocking sites of oxidative metabolism.
- Binding affinity to target proteins through favorable electronic interactions.
- · Lipophilicity and membrane permeability.
- Acidity or basicity of nearby functional groups.

Reagents like **1-Fluoro-3,5-dichloropyridinium triflate** provide a means to selectively introduce fluorine at late stages of a synthetic sequence, which is highly valuable for the preparation of analogues for structure-activity relationship (SAR) studies. Its high reactivity makes it suitable for fluorinating less activated substrates that may not react with milder fluorinating agents.

Conclusion

1-Fluoro-3,5-dichloropyridinium triflate is a potent electrophilic fluorinating agent with significant applications in organic synthesis, particularly in the context of drug discovery and development. While detailed spectral and specific procedural data for this particular isomer are not widely published, the general principles of its synthesis and reactivity are well-established within the family of N-fluoropyridinium salts. Proper handling and storage are essential due to



its corrosive and sensitive nature. As the demand for novel fluorinated pharmaceuticals continues to grow, the utility of such powerful fluorinating reagents is expected to increase.

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